2-Cyclopropylthiomorpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-cyclopropylthiomorpholine |
InChI |
InChI=1S/C7H13NS/c1-2-6(1)7-5-8-3-4-9-7/h6-8H,1-5H2 |
InChI Key |
WBUOCNYQFIETMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CNCCS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylthiomorpholine and Its Analogues
General Synthetic Strategies for Thiomorpholine (B91149) Ring Systems
The thiomorpholine ring is a key structural motif in medicinal chemistry, and various methods have been developed for its synthesis. jchemrev.com These strategies often involve the formation of carbon-sulfur and carbon-nitrogen bonds to construct the six-membered ring.
Several classical and modern approaches are summarized below:
Cyclization of Diethanolamine (B148213) Derivatives: One common method involves the transformation of diethanolamine into an amino-mustard intermediate, which is then cyclized by treatment with a sulfur source like sodium sulfide (B99878). nih.gov
Reduction of Thiomorpholin-3-ones: The thiomorpholine scaffold can be obtained by the reduction of a thiomorpholin-3-one (B1266464) precursor, which itself can be synthesized from starting materials such as ethyl mercaptoacetate (B1236969) and aziridine (B145994). nih.gov
Intramolecular Cyclization of Amino-thiols: A versatile route involves the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. This precursor can be formed from 2-mercaptoethanol (B42355) and aziridine. nih.gov
Photochemical Thiol-Ene Reaction: A modern continuous-flow process utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride. The resulting intermediate undergoes a base-mediated cyclization to yield thiomorpholine efficiently. nih.gov This method is noted for its time and atom economy. nih.gov
Intramolecular Hydrothioalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, providing a direct route to the tetrahydro-2H-1,4-thiazine (thiomorpholine) ring system. organic-chemistry.org
Photocatalytic Coupling: A scalable, photocatalytic approach using silicon amine protocol (SLAP) reagents and aldehydes allows for the synthesis of substituted thiomorpholines under continuous flow conditions. organic-chemistry.org
| Synthetic Strategy | Key Reactants | Key Transformation | Reference |
|---|---|---|---|
| Cyclization of Diethanolamine Derivatives | Diethanolamine, Sodium Sulfide | Formation of amino-mustard followed by cyclization | nih.gov |
| Reduction of Thiomorpholin-3-ones | Ethyl mercaptoacetate, Aziridine | LiAlH₄ reduction of the heterocyclic ketone | nih.gov |
| Intramolecular Cyclization | 2-(2-chloroethylthio)ethylamine HCl | Base-mediated ring closure | nih.gov |
| Photochemical Thiol-Ene Reaction | Cysteamine HCl, Vinyl Chloride | Photochemical radical addition followed by cyclization | nih.gov |
| Intramolecular Hydrothioalkoxylation | Nitrogen-tethered alkenes | BF₃·OEt₂ mediated cyclization | organic-chemistry.org |
| Photocatalytic Coupling | SLAP reagents, Aldehydes | Photocatalyst and Lewis acid-mediated coupling | organic-chemistry.org |
Targeted Synthesis of 2-Cyclopropylthiomorpholine
While general methods for thiomorpholine synthesis are well-established, specific literature detailing the targeted synthesis of this compound is not widely available. However, insights can be drawn from synthetic strategies for other 2-substituted morpholines and the general integration of cyclopropyl (B3062369) groups into organic molecules.
The cyclopropyl group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, potency, and permeability while constraining conformation. nih.gov Its integration into a thiomorpholine scaffold could potentially be achieved through several hypothetical routes:
Starting with a Cyclopropyl-Containing Building Block: A synthesis could commence with a precursor already containing the cyclopropyl group, such as cyclopropyl-substituted aziridine or a cyclopropyl-substituted amino alcohol, which would then be used in one of the general thiomorpholine ring-forming strategies.
Cyclopropanation of an Unsaturated Precursor: A thiomorpholine derivative containing a double bond at the C2-C3 position or a vinyl group at the C2 position could undergo a subsequent cyclopropanation reaction.
Ring Contraction: A continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed from 2-hydroxycyclobutanones and aryl thiols, suggesting that ring contraction strategies could be a potential, albeit complex, route. mdpi.com
Achieving stereoselectivity is crucial for pharmacological applications. For 2-substituted morpholine (B109124) analogues, stereoselective methods have been developed, such as the copper-promoted oxyamination of alkenes, which could potentially be adapted. nih.gov A polymer-supported synthesis has been reported for stereoselectively producing morpholine- and thiomorpholine-3-carboxylic acid derivatives from chiral amino acids, demonstrating that chiral pool starting materials can control stereochemistry in the final heterocycle. nih.gov A similar strategy starting from a chiral cyclopropyl-containing amino alcohol could hypothetically yield enantiomerically pure this compound.
Modern synthetic chemistry increasingly employs enzymes for highly selective reactions. Biocatalytic cyclopropanations using engineered hemoproteins have emerged as a powerful method for accessing enantioenriched cyclopropanes. wpmucdn.com For instance, engineered myoglobin (B1173299) variants can catalyze highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu A chemoenzymatic strategy could be envisioned where an enzyme creates a chiral cyclopropyl ketone, which is then chemically elaborated and incorporated into the thiomorpholine ring. wpmucdn.comrochester.edu This approach allows for the creation of diverse libraries of chiral cyclopropane (B1198618) scaffolds that are valuable for drug discovery. rochester.edu
Derivatization and Functionalization of this compound Scaffolds
Once the this compound core is synthesized, further derivatization can be used to modulate its properties. This often involves reactions at the nitrogen atom of the thiomorpholine ring or reactions involving the cyclopropyl group itself.
The reactivity of the cyclopropane ring is of particular interest. Cyclopropanes bearing an electron-accepting group exhibit electrophilic character and can undergo polar, ring-opening reactions with nucleophiles. nih.govnih.gov If the thiomorpholine ring, particularly the sulfur atom, were oxidized to a sulfoxide (B87167) or sulfone, this would act as an electron-withdrawing group, potentially activating the adjacent cyclopropyl ring.
In such an activated system, the C1-C2 bond of the cyclopropane could become polarized, making it susceptible to nucleophilic attack. nih.govnih.gov Studies on other electrophilic cyclopropanes have shown that they react with strong nucleophiles like thiophenolates in SN2-type ring-opening reactions. nih.gov The kinetics and viability of such reactions for a this compound derivative would depend on the specific substituents and the nature of the activating group on the thiomorpholine ring. nih.govnih.gov
Nucleophilic Reactivity and Substitutions on the Thiomorpholine Ring
The thiomorpholine ring possesses two primary sites for nucleophilic reactivity: the nitrogen atom of the secondary amine and, to a lesser extent, the sulfur atom. The nitrogen atom is the most common site for synthetic modification due to its basicity and nucleophilicity.
The secondary amine (N-H) of the this compound ring is a potent nucleophile, readily participating in a variety of bond-forming reactions. Standard synthetic transformations such as N-alkylation, N-acylation, and N-arylation are commonly employed to introduce substituents. For instance, the nitrogen can act as a nucleophile in substitution reactions with alkyl halides or participate in nucleophilic aromatic substitution (SNAr) with activated aryl halides, such as 4-fluoronitrobenzene, to yield N-aryl derivatives. mdpi.com This reactivity is fundamental for coupling the thiomorpholine scaffold to other molecular fragments, as demonstrated in the synthesis of quinoline (B57606) derivatives where thiomorpholine is coupled to a bromide precursor. researchgate.net
Ring-opening reactions, while less common for a stable six-membered ring like thiomorpholine compared to strained rings like aziridines, can be induced under specific conditions, though derivatization typically focuses on preserving the core scaffold. nih.gov The primary nucleophilic reactions involve the nitrogen atom, which serves as a versatile handle for diversification.
Table 1: Overview of Nucleophilic Substitution Reactions on the Thiomorpholine Ring
| Reaction Type | Reagent Class | Substrate Example | Product Type |
| N-Alkylation | Alkyl Halides (R-X) | This compound | 4-Alkyl-2-cyclopropylthiomorpholine |
| N-Acylation | Acyl Chlorides (RCOCl) | This compound | 4-Acyl-2-cyclopropylthiomorpholine |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halides | 4-Fluoronitrobenzene | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |
| Reductive Amination | Aldehydes/Ketones | Cyclohexanone | 4-Cyclohexyl-2-cyclopropylthiomorpholine |
Cross-Coupling and Other Advanced Derivatization Strategies
Modern synthetic chemistry offers powerful tools for derivatization through transition metal-catalyzed cross-coupling reactions. These methods have become indispensable in drug discovery for their reliability and broad substrate scope, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds that are otherwise difficult to construct. mdpi.com For the this compound scaffold, these strategies primarily target the nucleophilic nitrogen atom.
The Buchwald-Hartwig amination is a premier method for N-arylation and is highly applicable to the thiomorpholine core. mdpi.com This palladium-catalyzed reaction couples the secondary amine of this compound with aryl or heteroaryl halides (or triflates), providing efficient access to a wide array of N-aryl derivatives. This reaction is a cornerstone of medicinal chemistry for building molecular complexity. mdpi.com
While the thiomorpholine nitrogen is the most direct handle for cross-coupling, derivatization can also enable C-C bond formation. For example, a pre-functionalized thiomorpholine, such as a 4-(halophenyl)-2-cyclopropylthiomorpholine, can serve as a substrate in Suzuki-Miyaura cross-coupling reactions . mdpi.com By reacting this halo-derivative with various aryl or vinyl boronic acids, novel biaryl or vinyl-aryl structures can be synthesized, significantly expanding the structural diversity of the scaffold. nih.gov The versatility of organoboron reagents makes this a highly favored transformation. nih.gov
Table 2: Comparison of Advanced Derivatization Strategies
| Reaction Name | Bond Formed | Typical Substrates | Catalyst System (Example) |
| Buchwald-Hartwig Amination | C-N | Thiomorpholine + Aryl Halide/Triflate | Pd2(dba)3 + BINAP ligand |
| Suzuki-Miyaura Coupling | C-C | N-(Aryl-halide)-thiomorpholine + Arylboronic acid | Pd(PPh3)4 + Base (e.g., K2CO3) |
| Sonogashira Coupling | C-C (alkyne) | N-(Aryl-halide)-thiomorpholine + Terminal Alkyne | PdCl2(PPh3)2 + CuI |
Oxidation of the Sulfur Atom in this compound (e.g., to 1,1-dioxide)
The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" and can be readily oxidized to two stable higher oxidation states: the sulfoxide (thiomorpholine-1-oxide) and the sulfone (thiomorpholine-1,1-dioxide). mdpi.com This transformation is synthetically valuable as it significantly alters the physicochemical properties of the molecule, including polarity, solubility, and hydrogen bonding capacity, without changing the core carbon-nitrogen framework.
Synthesis of this compound-1-oxide (Sulfoxide): Partial oxidation of the sulfide to the sulfoxide can be achieved using stoichiometric amounts of a mild oxidizing agent. Reagents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are effective for this transformation. The oxidation introduces a stereocenter at the sulfur atom, which can result in a mixture of diastereomers depending on the substitution pattern of the ring.
Synthesis of this compound-1,1-dioxide (Sulfone): More forceful oxidation conditions lead to the formation of the corresponding sulfone. This is typically accomplished using an excess of an oxidizing agent or a stronger reagent. Common methods include the use of excess meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), or hydrogen peroxide in a suitable solvent like acetic acid. For example, the oxidation of related sulfur-containing azetidinones with lead tetra-acetate has been shown to yield sulfoxide products. The resulting sulfone group is a strong hydrogen bond acceptor and dramatically increases the polarity of the compound.
Table 3: Oxidation Reactions of the Thiomorpholine Sulfur Atom
| Target Product | Oxidizing Agent (Example) | Typical Conditions |
| This compound-1-oxide | Sodium Periodate (NaIO₄) | Aqueous methanol, room temperature |
| This compound-1-oxide | Hydrogen Peroxide (H₂O₂, 1 eq.) | Methanol, 0 °C to room temperature |
| This compound-1,1-dioxide | m-CPBA (>2 eq.) | Dichloromethane (DCM), 0 °C to room temperature |
| This compound-1,1-dioxide | Oxone® (KHSO₅) | Aqueous methanol, room temperature |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylthiomorpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. selectscience.net A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the bonding framework, and investigation of the molecule's three-dimensional structure and dynamic behavior.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information for structural verification. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which inform on the connectivity of neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.
For 2-Cyclopropylthiomorpholine, the thiomorpholine (B91149) ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons. researchgate.net The cyclopropyl (B3062369) group introduces a unique set of shielded proton and carbon signals.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in a typical solvent like CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Thiomorpholine) | 3.10 - 3.25 | m | - | 1H |
| H-3ax (Thiomorpholine) | 2.80 - 2.95 | m | - | 1H |
| H-3eq (Thiomorpholine) | 3.15 - 3.30 | m | - | 1H |
| H-5ax (Thiomorpholine) | 2.65 - 2.80 | m | - | 1H |
| H-5eq (Thiomorpholine) | 3.00 - 3.15 | m | - | 1H |
| H-6ax (Thiomorpholine) | 2.50 - 2.65 | m | - | 1H |
| H-6eq (Thiomorpholine) | 2.90 - 3.05 | m | - | 1H |
| H-1' (Cyclopropyl) | 1.50 - 1.65 | m | - | 1H |
| H-2'/H-3' (Cyclopropyl) | 0.50 - 0.70 | m | - | 2H |
| H-2''/H-3'' (Cyclopropyl) | 0.80 - 1.00 | m | - | 2H |
| N-H | 1.70 - 1.90 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in a typical solvent like CDCl₃.
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (Thiomorpholine) | 58.0 - 62.0 |
| C-3 (Thiomorpholine) | 48.0 - 52.0 |
| C-5 (Thiomorpholine) | 48.0 - 52.0 |
| C-6 (Thiomorpholine) | 28.0 - 32.0 |
| C-1' (Cyclopropyl) | 10.0 - 14.0 |
| C-2'/C-3' (Cyclopropyl) | 5.0 - 9.0 |
Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-2 with the H-1' of the cyclopropyl group and the H-3 protons of the thiomorpholine ring. It would also map out the entire spin system within the thiomorpholine ring (H-2 to H-3, H-5 to H-6) and the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edursc.org This technique allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum. For instance, the proton signal at ~3.10-3.25 ppm would show a cross-peak to the carbon signal at ~58.0-62.0 ppm, confirming their assignment as H-2 and C-2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edursc.org This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be expected from the cyclopropyl protons (H-1', H-2'/H-3') to the C-2 carbon of the thiomorpholine ring, definitively establishing the connection point between the ring and the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. rsc.org This is particularly powerful for determining stereochemistry and conformation. In a chair-like thiomorpholine ring, NOESY can distinguish between axial and equatorial protons through their 1,3-diaxial interactions. It would also reveal the spatial orientation of the cyclopropyl group relative to the thiomorpholine ring protons.
The thiomorpholine ring is conformationally flexible and undergoes rapid chair-to-chair ring inversion at room temperature. Variable-Temperature (VT) NMR is used to study such dynamic processes. ox.ac.ukoxinst.com
At elevated temperatures, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the signals for the axial and equatorial protons broaden significantly.
At temperatures below coalescence, the inversion is slow enough that distinct signals for the axial and equatorial protons can be observed, allowing for the determination of the energy barrier to ring inversion (ΔG‡). ox.ac.ukumich.edu This provides valuable insight into the conformational stability of the this compound structure.
In-situ NMR allows for the real-time monitoring of chemical reactions directly within the NMR tube, providing kinetic and mechanistic data without the need for sample isolation. selectscience.netresearchgate.netrsc.org For this compound, this technique could be applied to monitor:
Synthesis: Tracking the formation of the molecule from its precursors by observing the disappearance of starting material signals and the concurrent appearance of product signals.
Oxidation: Monitoring the oxidation of the sulfur atom. The transformation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone would cause significant changes in the chemical shifts of the adjacent protons (H-2 and H-6), providing a clear spectroscopic handle to follow the reaction progress. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₇H₁₃NS) with high accuracy. The fragmentation pattern, typically induced by electron ionization (EI), offers corroborating evidence for the proposed structure. libretexts.orglibretexts.org
The molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight (approx. 143.08). The subsequent fragmentation would likely proceed through characteristic pathways for amines and sulfides. libretexts.orgmiamioh.edu
Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 143 | [C₇H₁₃NS]⁺˙ | Molecular Ion (M⁺˙) |
| 102 | [C₄H₈NS]⁺ | Loss of cyclopropyl radical (•C₃H₅) |
| 100 | [C₅H₁₀N]⁺ | α-cleavage, loss of •SCH₃ fragment |
| 86 | [C₄H₈N]⁺ | Ring opening and fragmentation |
| 71 | [C₃H₅NS]⁺˙ | Retro-Diels-Alder type fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from ring fragmentation |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
X-ray Crystallography for Solid-State Molecular and Crystal Structures
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information by mapping the electron density of a molecule in its crystalline state. nih.govnih.gov This technique yields a three-dimensional model of the molecule at atomic resolution. researchgate.net
For this compound, an X-ray crystal structure would confirm:
Connectivity: The exact bonding arrangement of all atoms.
Conformation: The precise solid-state conformation of the molecule. It would verify the expected chair conformation of the thiomorpholine ring and determine the orientation (axial or equatorial) of the 2-cyclopropyl substituent. mdpi.com
Bond Parameters: Highly accurate measurements of all bond lengths and angles within the molecule. For instance, the C-S-C bond angle within the thiomorpholine ring would be precisely determined. mdpi.com
Crystal Packing: The arrangement of molecules within the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding involving the N-H group or other weaker van der Waals forces that stabilize the solid-state structure.
This detailed structural data is invaluable for understanding structure-property relationships and for computational modeling studies. nih.govresearchgate.net
Determination of Conformation and Torsion Angles in Thiomorpholine Derivatives
The thiomorpholine ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, typically adopts a chair conformation to minimize steric and torsional strain. mdpi.comnih.gov This is the most stable arrangement for such saturated heterocyclic systems. For this compound, the chair conformation would be the expected ground-state geometry.
A comprehensive analysis of the torsion angles within the thiomorpholine ring would define the precise nature of its chair conformation. Key torsion angles to consider would be:
C6-S1-C2-C3
S1-C2-C3-N4
C2-C3-N4-C5
C3-N4-C5-C6
N4-C5-C6-S1
C5-C6-S1-C2
In an ideal chair conformation, these torsion angles would alternate in sign and have absolute values typically in the range of 50-60°. The presence of the sulfur atom, with its longer C-S bonds compared to C-C bonds, and the nitrogen atom can lead to some puckering and deviation from a perfect chair geometry. mdpi.com
Furthermore, the rotational orientation of the cyclopropyl group relative to the thiomorpholine ring introduces additional conformational possibilities. The torsion angle defined by the C3-C2 bond of the thiomorpholine ring and a C-C bond of the cyclopropyl ring would be crucial in determining the most stable arrangement to minimize steric hindrance between the two rings.
Hypothetical Torsion Angle Data for Equatorial this compound (Chair Conformation)
| Torsion Angle | Expected Value (degrees) |
| C6-S1-C2-C3 | ~55 |
| S1-C2-C3-N4 | ~-58 |
| C2-C3-N4-C5 | ~60 |
| C3-N4-C5-C6 | ~-59 |
| N4-C5-C6-S1 | ~56 |
| C5-C6-S1-C2 | ~-54 |
| H-C2-C(cyclopropyl)-H | Variable |
Note: These values are illustrative and would require confirmation through experimental methods like X-ray crystallography or advanced NMR spectroscopy, or through high-level computational chemistry.
Analysis of Intermolecular Interactions and Crystal Packing
The way this compound molecules arrange themselves in a solid-state crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the physical properties of the compound.
Hydrogen Bonding: The secondary amine (N-H) group in the thiomorpholine ring is a key functional group capable of acting as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, which could lead to the assembly of molecules into chains or more complex networks within the crystal structure. The sulfur atom, with its lone pairs of electrons, could potentially act as a weak hydrogen bond acceptor, participating in C-H···S interactions.
π–π Interactions: The term π–π interactions is not applicable here as neither the thiomorpholine nor the cyclopropyl ring are aromatic systems.
The specific arrangement of molecules in the crystal lattice, or crystal packing, would aim to maximize the attractive intermolecular forces while minimizing repulsive interactions. The shape of the this compound molecule would influence how efficiently the molecules can pack together. The presence of the somewhat rigid and three-dimensional cyclopropyl group would likely result in a packing motif that accommodates this steric bulk.
Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | N-H | N | ~2.0 - 2.5 (H···N) |
| Weak Hydrogen Bond | C-H | S | ~2.7 - 3.0 (H···S) |
| van der Waals | Molecular Surface | Molecular Surface | >3.0 |
Note: The existence and geometry of these interactions are hypothetical and would need to be determined experimentally.
A detailed crystallographic study would provide precise information on bond lengths, bond angles, torsion angles, and the parameters of any intermolecular interactions, thereby confirming the conformational preferences and the nature of the solid-state assembly of this compound.
Computational and Theoretical Studies on 2 Cyclopropylthiomorpholine
Conformational Analysis and Energy Minima Determination
A comprehensive conformational analysis of 2-Cyclopropylthiomorpholine to identify its stable conformers and determine their relative energy minima has not been reported. The flexibility of the thiomorpholine (B91149) ring and the orientation of the cyclopropyl (B3062369) substituent would lead to various possible three-dimensional arrangements. Identifying the global energy minimum and other low-energy conformers is crucial for understanding its potential biological activity and interactions.
Molecular Docking Studies of this compound as a Ligand
There are no published molecular docking studies featuring this compound as a ligand. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with a specific protein target.
Pharmacophore Modeling and In Silico Design of Analogues
Pharmacophore modeling for this compound and the subsequent in silico design of its analogues have not been described in the scientific literature. Pharmacophore models define the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The development of such a model for this compound would require a set of active compounds with a common biological target, which is currently not available.
Structure-Activity Relationship (SAR) Insights from Computational Approaches
Due to the lack of biological activity data and studies on a series of related compounds, no computational Structure-Activity Relationship (SAR) studies for this compound have been conducted. SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity and for guiding the design of more potent and selective analogues.
Applications of 2 Cyclopropylthiomorpholine As a Chemical Scaffold and Building Block in Academic Research
Role in Organic Synthesis as a Chiral Building Block
The inherent chemical properties of the 2-cyclopropylthiomorpholine scaffold, particularly the strained three-membered cyclopropane (B1198618) ring and the reactive amine group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The cyclopropylamine (B47189) structure, a core component of this scaffold, is a useful framework for designing mechanism-based inhibitors for various enzymes. nih.gov The presence of the thiomorpholine (B91149) ring, a saturated heterocycle, offers advantageous physicochemical, biological, and metabolic properties, making it a frequently employed component in medicinal chemistry. nih.gov The versatility of the morpholine (B109124) ring, a close structural analog, has been highlighted in its use as a readily accessible synthetic building block that can be easily introduced as an amine reagent or constructed through various synthetic methods. nih.gov This versatility extends to the thiomorpholine scaffold, allowing for diverse substitutions that can be tailored for specific biological activities.
Preclinical Exploration in Medicinal Chemistry
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Its derivatives have been investigated for a wide array of therapeutic applications, leveraging the unique structural and electronic properties conferred by the combination of the cyclopropyl (B3062369) and thiomorpholine rings.
Derivatives and structural analogs of this compound have shown significant activity against several key molecular targets implicated in disease.
Monoamine Oxidase B (MAO-B): Cyclopropylamines are known to provide a useful structural scaffold for the design of mechanism-based inhibitors of monoamine oxidases (MAO). nih.gov Specifically, certain cis-cyclopropylamine derivatives have been identified as potent, selective, and irreversible inhibitors of MAO-B, with some compounds showing over 20-fold more effectiveness than the established drug tranylcypromine. nih.gov In related research, morpholine-based chalcones have also been developed as potent and selective MAO-B inhibitors, with IC50 values as low as 0.030 µM. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for developing novel MAO-B inhibitors for neurodegenerative disorders like Parkinson's disease. patsnap.commdpi.com
Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors, known as gliptins, are a class of oral medications for treating type 2 diabetes. uspto.govnih.gov They function by preventing the degradation of incretin (B1656795) hormones, which play a role in glucose homeostasis. uspto.gov The development of DPP-IV inhibitors has included peptidomimetic compounds that are designed based on the natural substrates of the enzyme. mdpi.com Research has shown that aminoacyl pyrrolidines and thiazolidine (B150603) derivatives can have high potency towards DPP-IV, and novel inhibitors containing fluoroolefin peptide isosteres have been developed as competitive inhibitors of the enzyme. uspto.govnih.gov The structural features of this compound make it a candidate for incorporation into novel non-peptidomimetic DPP-IV inhibitor designs.
Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2): Group II metabotropic glutamate receptors, including mGluR2, are involved in modulating synaptic transmission and neuronal excitability. nih.govmdpi.com They are considered therapeutic targets for a range of central nervous system (CNS) disorders, including pain, anxiety, and schizophrenia. nih.govmdpi.compatsnap.com Activation of mGluR2, which is coupled to inhibitory G-proteins, can suppress excessive glutamate release. patsnap.com Studies using selective group II mGluR agonists have demonstrated their ability to reduce synaptic potentials in striatal cholinergic interneurons, suggesting a role in tuning acetylcholine (B1216132) release. nih.gov The development of modulators for mGluR2 is an active area of research where scaffolds like this compound could be explored.
Fas Receptor: The Fas receptor (FasR) is a death receptor involved in the regulation of apoptosis, or programmed cell death. While direct studies linking this compound to the Fas receptor are not prominent, the broader field of anticancer research often involves the modulation of apoptotic pathways. The development of novel chemical entities that can trigger apoptosis in cancer cells is a key strategy, and versatile scaffolds are continually sought for this purpose.
The versatility of the thiomorpholine and cyclopropyl scaffolds has led to their exploration in developing agents with a wide range of biological activities.
Antitubercular and Antiprotozoal Activity: While specific data on this compound is limited, related heterocyclic compounds have shown promise. Benzimidazole derivatives, for example, have demonstrated in vitro activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. nih.gov Similarly, novel quinoline (B57606) derivatives have been synthesized and shown to possess broad-spectrum antiprotozoal activities, with some compounds displaying submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness. uantwerpen.beresearchgate.net Cyclopeptides isolated from medicinal plants have also shown antiprotozoal activity against Entamoeba histolytica and Giardia lamblia. nih.gov
Anticancer Activity: The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives of various heterocyclic systems have been investigated for their potential to inhibit cancer cell growth. For instance, a series of compounds based on a 2-cyclopentyloxyanisole scaffold demonstrated potent antitumor activity. nih.gov Quinoline derivatives have been explored as inhibitors of topoisomerases and tubulin assembly, both of which are critical targets in cancer therapy. ekb.eg Furthermore, synthetic chalcones, including those incorporating quinazoline, have shown significant anticancer effects, with some derivatives exhibiting IC50 values in the sub-micromolar range. mdpi.com Investigations into 5-aminopyrazole derivatives have also identified promising anti-proliferative agents. mdpi.com
Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents. nih.gov Quinoxaline derivatives have been evaluated for their activity against Plasmodium falciparum. researchgate.net In the search for new treatments, structural modifications of existing compounds are a key strategy; for example, modifying the side chain of a template compound with a morpholine amide has been shown to effectively suppress human-infectious P. falciparum strains. nih.gov Additionally, thiophenes isolated from natural sources have demonstrated significant antimalarial activity in mouse models. mdpi.com
Antioxidant Activity: A number of thiomorpholine derivatives have been synthesized and found to possess significant antioxidant properties. nih.gov These compounds were shown to inhibit the lipid peroxidation of microsomal membranes, with some derivatives having IC50 values as low as 7.5 µM. nih.gov In addition to their antioxidant effects, these compounds also demonstrated hypocholesterolemic and hypolipidemic action in animal models. nih.govresearchgate.net The antioxidant potential of various flavonoids has also been extensively studied, providing a basis for comparison and design of new antioxidant molecules. mdpi.com
Retinal Protection: Oxidative stress is a major contributor to retinal degeneration. nih.gov The accumulation of toxic byproducts of the visual cycle, particularly all-trans-retinal, can cause severe retinal pathology. nih.gov Research has shown that primary amine-containing compounds can protect the retina from degeneration by scavenging free all-trans-retinal. nih.gov Furthermore, hybrid derivatives of TEMPOL, a known antioxidant, have been developed to protect against cellular apoptosis and inflammatory responses in models of ocular neurodegenerative diseases. mdpi.com
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties while retaining its primary biological activity. nih.gov This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. slideshare.net The this compound scaffold can be considered a bioisostere for other cyclic amine structures. For example, non-classical bioisosterism might involve replacing a phenyl ring with a thiophene (B33073) ring or substituting different atoms within a linker, such as C-O-C with C-S-C. nih.govdigitellinc.com This strategy allows chemists to alter a compound's size, shape, electronic distribution, and lipophilicity to optimize it as a therapeutic agent. nih.gov The development of new bioactive molecules has been achieved through the bioisosteric replacement of a carbon atom with a sulfur atom in known anti-inflammatory agents. mdpi.com
Application in Catalysis (e.g., as a Ligand for Transition Metal Complexes, Achiral Crown Ligands)
The nitrogen and sulfur atoms within the this compound ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the scaffold to be used as a ligand in the formation of transition metal complexes. While specific catalytic applications of this compound are not widely documented, the broader class of 1,4-thiazine derivatives is known to play a role in various chemical applications. researchgate.net The development of ligands for catalysis is a continuous area of research, focusing on creating complexes that can efficiently and selectively catalyze chemical transformations.
Supramolecular Chemistry and Materials Science Applications
In the realm of materials science, the structural rigidity and defined stereochemistry of scaffolds like this compound can be exploited. While direct applications are still emerging, related structures have found use. For instance, 1,4-thiazine derivatives are used as stabilizers and corrosion inhibitors for carbon steel and are important components in numerous pigments and dyestuffs. researchgate.net The cyclopropylamine component is utilized in the synthesis of specialty polymers and advanced coatings, where the strained ring can impart unique mechanical and thermal properties to the resulting materials.
Data Tables
Table 1: Biological Activities of Structurally Related Thiomorpholine and Cyclopropylamine Derivatives This table presents a summary of in vitro and in vivo findings for compounds structurally related to this compound, showcasing the therapeutic potential of these scaffolds.
| Compound Class | Molecular Target / Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Thiomorpholine Derivatives | Antioxidant | Inhibited lipid peroxidation with IC50 values as low as 7.5 µM. | nih.gov |
| Thiomorpholine Derivatives | Hypolipidemic | Decreased triglyceride, total cholesterol, and LDL levels by up to 80% in hyperlipidemic rats. | nih.gov |
| cis-Cyclopropylamines | MAO-B Inhibition | Irreversible, selective inhibitors; cis-N-benzyl-2-methoxycyclopropylamine had an IC50 of 5 nM for MAO-B. | nih.gov |
| Morpholine-based Chalcones | MAO-B Inhibition | Reversible, mixed-type inhibitor with an IC50 value of 0.030 µM and a Ki of 0.018 µM. | nih.gov |
| Morpholine-based Chalcones | Acetylcholinesterase (AChE) Inhibition | Reversible, competitive inhibitor with an IC50 of 6.1 µM and a Ki of 2.52 µM. | nih.gov |
Future Research Directions for 2 Cyclopropylthiomorpholine
Exploration of Novel Synthetic Pathways and Stereocontrol Strategies
The development of efficient and stereoselective synthetic routes to 2-Cyclopropylthiomorpholine is a foundational area for future research. While general methods for thiomorpholine (B91149) synthesis exist, the introduction of a cyclopropyl (B3062369) group at the C2 position presents unique challenges and opportunities. acs.orgnih.gov
Future investigations should focus on adapting and optimizing existing methodologies for the synthesis of 2-substituted thiomorpholines. acs.org Key strategies could include the cyclization of amino thiols with appropriate cyclopropyl-containing building blocks. A potential retrosynthetic approach is outlined in Figure 1 .
Figure 1: Retrosynthetic Analysis of this compound
S HS NH2
/ \ / \ /
| |--Cyclopropyl => | | + Precursor with Cyclopropyl group
\ / \ /
NH (Intermediate)
This simplified diagram illustrates a possible disconnection approach for the synthesis of this compound, highlighting the key fragments that could be assembled.
Furthermore, achieving stereocontrol at the C2 position is a critical objective. The development of diastereoselective and enantioselective synthetic methods will be paramount for elucidating the structure-activity relationships of different stereoisomers. nih.gov This could involve the use of chiral auxiliaries, asymmetric catalysis, or the employment of enantiopure starting materials. A comparative table of potential stereocontrol strategies is presented in Table 1 .
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Auxiliary | Covalent attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | Well-established methodology, often providing high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Highly efficient, as a small amount of catalyst can generate a large amount of chiral product. | Development of a suitable catalyst for this specific transformation may be required. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | Provides access to enantiomerically pure products without the need for resolution or asymmetric synthesis. | Limited by the availability of suitable chiral starting materials. |
Advanced Mechanistic Investigations of its Reactivity
A thorough understanding of the reactivity of this compound will be crucial for its future applications. The interplay between the thiomorpholine ring and the adjacent cyclopropyl group is expected to give rise to unique chemical properties. The cyclopropyl group, with its inherent ring strain and sigma-aromaticity, can significantly influence the electronic and steric environment of the heterocyclic scaffold. nih.govrsc.orgresearchgate.net
Future research should employ advanced mechanistic probes, including kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring, to elucidate the pathways of key reactions. Of particular interest will be the reactivity of the nitrogen and sulfur heteroatoms, as well as the stability and reactivity of the C-S and C-N bonds within the thiomorpholine ring. The influence of the cyclopropyl group on the nucleophilicity of the nitrogen atom and the oxidation potential of the sulfur atom warrants detailed investigation.
Deeper Computational Characterization of its Chemical Behavior
Computational chemistry offers a powerful tool to complement experimental studies and provide deeper insights into the structure, conformation, and electronic properties of this compound. researchgate.netfigshare.com Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the molecule, taking into account the chair and boat forms of the thiomorpholine ring and the orientation of the cyclopropyl substituent (axial vs. equatorial). researchgate.net
Future computational work should focus on:
Conformational Analysis: Determining the relative energies of different conformers and the barriers to their interconversion.
Electronic Structure Analysis: Calculating molecular orbital energies, charge distributions, and electrostatic potential maps to understand the molecule's reactivity.
Reaction Modeling: Simulating potential reaction pathways to predict transition state geometries and activation energies, thereby guiding experimental design.
A summary of key computational parameters to be investigated is provided in Table 2 .
| Parameter | Computational Method | Significance |
|---|---|---|
| Conformational Energies | DFT, MP2 | Predicts the most stable three-dimensional structure of the molecule. |
| HOMO-LUMO Energies | DFT | Provides insights into the molecule's electronic transitions and reactivity in frontier molecular orbital-controlled reactions. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis within DFT | Characterizes the nature of chemical bonds and lone pair interactions. |
| Transition State Geometries and Energies | DFT with transition state search algorithms | Elucidates reaction mechanisms and predicts reaction rates. |
Expansion of its Utility in Chemical Biology and Catalysis
The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. jchemrev.comjchemrev.comresearchgate.net The introduction of a cyclopropyl group, a common motif in pharmaceuticals for its ability to improve metabolic stability and binding affinity, suggests that this compound and its derivatives could have significant potential in chemical biology. acs.orgthieme-connect.com
Future research in this area should involve the synthesis and screening of a library of this compound analogs against various biological targets. The thiomorpholine core is present in compounds with diverse activities, including antimicrobial and anticancer properties. nih.gov
In the realm of catalysis, thiomorpholine derivatives can act as ligands for transition metals. The specific steric and electronic properties conferred by the 2-cyclopropyl substituent could lead to the development of novel catalysts with unique reactivity and selectivity. Investigations into the coordination chemistry of this compound with various metal centers will be a crucial first step.
Development of Novel Derivatized Scaffolds with Enhanced Functionality
The this compound core provides a versatile scaffold for the development of new derivatives with tailored properties. Future synthetic efforts should be directed towards functionalizing both the nitrogen atom and other positions on the thiomorpholine ring.
N-alkylation, N-acylation, and N-arylation reactions would provide access to a wide range of derivatives with modulated solubility, lipophilicity, and biological activity. nih.gov Furthermore, the development of methods for the selective functionalization of the carbon atoms of the thiomorpholine ring would open up even more avenues for structural diversification. The creation of such derivatized scaffolds will be essential for exploring the full potential of this novel heterocyclic system in various scientific disciplines.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening or sulfur-centered nucleophilic attacks. Basis sets like 6-31G(d) balance accuracy and computational cost .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize thiomorpholine’s lone-pair electrons) .
Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for activation energy) .
How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while ensuring ethical compliance?
Advanced Research Question
- Animal models : Use rodent cohorts (n ≥ 8) with stratified weight/age groups to minimize variability. Dose escalation studies (e.g., 10–100 mg/kg) assess toxicity thresholds .
- Ethical safeguards : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant):
What strategies resolve spectral interference when analyzing this compound in complex matrices?
Advanced Research Question
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges removes hydrophilic interferents.
- Chromatographic optimization : Use gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate co-eluting peaks .
- Tandem MS/MS : Selective reaction monitoring (SRM) enhances specificity (e.g., monitor parent ion → fragment transitions unique to the compound) .
How should researchers validate the stability of this compound under varying storage conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to:
- Stability-indicating assays : Develop HPLC methods with resolution >2.0 between parent compound and degradation products .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates .
- Emergency response : For eye exposure, rinse with water for ≥15 minutes; do not induce vomiting if ingested .
- Waste disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., KMnO₄) before disposal .
How can cross-disciplinary approaches enhance the development of this compound-based probes?
Advanced Research Question
- Chemical biology : Conjugate with fluorophores (e.g., BODIPY) for cellular imaging. Validate target engagement via fluorescence polarization .
- Materials science : Incorporate into metal-organic frameworks (MOFs) for controlled release applications. Characterize porosity via BET analysis .
What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
